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N-Acetyl-3-methylhistidine - 37841-04-6

N-Acetyl-3-methylhistidine

Catalog Number: EVT-3326825
CAS Number: 37841-04-6
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-3-methyl-L-histidine is an N-acetyl-L-amino acid that is N-acetyl-L-histidine carrying a methyl substituent at position 3 on the imidazole ring. It has a role as a human blood serum metabolite. It is a N-acetyl-L-amino acid and a L-histidine derivative. It is a conjugate acid of a N-acetyl-3-methyl-L-histidinate.
Overview

N-Acetyl-3-methylhistidine is an acylated derivative of the amino acid 3-methylhistidine, which is a biomarker associated with muscle protein breakdown and dietary protein intake. This compound is gaining attention in metabolic studies due to its potential role in understanding muscle metabolism, particularly in conditions such as cachexia and sarcopenia.

Source

N-Acetyl-3-methylhistidine is primarily derived from the metabolism of 3-methylhistidine, which is found in dietary proteins, especially those from animal sources. The presence of this metabolite in biological fluids such as serum or urine can provide insights into protein catabolism in humans and other animals .

Classification

N-Acetyl-3-methylhistidine belongs to the class of N-acylated aromatic amino acids. This classification highlights its structural relationship to both aromatic amino acids and acyl derivatives, indicating its biochemical significance in metabolic pathways involving histidine and related compounds .

Synthesis Analysis

Methods

The synthesis of N-acetyl-3-methylhistidine typically involves the acetylation of 3-methylhistidine. This can be achieved through various chemical methods, including:

  1. Direct Acetylation: Utilizing acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.
  2. Enzymatic Methods: Employing specific acetyltransferases that catalyze the transfer of an acetyl group to the nitrogen atom of 3-methylhistidine.

Technical Details

The reaction conditions may vary based on the method used, including temperature, solvent choice, and reaction time. For example, direct acetylation often requires anhydrous conditions to prevent hydrolysis of reagents. The resulting product can be purified using techniques such as chromatography to achieve a high degree of purity suitable for analytical applications .

Molecular Structure Analysis

Structure

N-Acetyl-3-methylhistidine has a molecular formula of C_10H_12N_2O_2 and a molecular weight of approximately 196.21 g/mol. The structure consists of a histidine backbone with an additional methyl group at the third carbon position and an acetyl group attached to the nitrogen atom.

Data

The chemical structure can be represented as follows:

N Acetyl 3 methylhistidineC6H7N2O+CH3CO\text{N Acetyl 3 methylhistidine}\rightarrow \text{C}_6\text{H}_7\text{N}_2\text{O}+\text{CH}_3\text{CO}

The compound's three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to determine bond angles and distances accurately.

Chemical Reactions Analysis

Reactions

N-Acetyl-3-methylhistidine can undergo various chemical reactions typical for amino acids and their derivatives:

  1. Hydrolysis: Under acidic or basic conditions, it can revert to 3-methylhistidine and acetic acid.
  2. Transamination: It may participate in transamination reactions where the amino group is exchanged with another amino acid.
  3. Decarboxylation: Although less common, it could potentially undergo decarboxylation under specific conditions.

Technical Details

The stability of N-acetyl-3-methylhistidine in biological systems is influenced by pH, temperature, and the presence of enzymes that may catalyze its conversion back to its parent amino acid or further metabolites .

Mechanism of Action

Process

The mechanism by which N-acetyl-3-methylhistidine exerts its effects primarily involves its role as a marker for muscle protein turnover. When proteins are broken down in muscle tissue, 3-methylhistidine is released into circulation. The acetylated form may influence metabolic pathways by modulating enzyme activity related to protein metabolism or serving as a substrate for further biochemical reactions.

Data

Studies have indicated that higher levels of N-acetyl-3-methylhistidine correlate with increased muscle protein breakdown, making it a valuable biomarker in clinical settings for assessing muscle health .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in typical reactions associated with amino acids, including acylation and hydrolysis.

Relevant analyses using techniques like mass spectrometry have confirmed its identity and purity in biological samples .

Applications

Scientific Uses

N-Acetyl-3-methylhistidine is utilized primarily in research related to:

  1. Metabolic Studies: As a biomarker for assessing muscle protein breakdown and dietary protein intake.
  2. Clinical Research: Monitoring patients with conditions like cachexia or sarcopenia where muscle wasting occurs.
  3. Nutrition Science: Evaluating the effects of different dietary proteins on muscle metabolism and health outcomes.

The compound's ability to reflect changes in muscle protein turnover makes it a critical tool for researchers investigating metabolic health and nutritional interventions .

Introduction: Research Significance and Knowledge Gaps

N-Acetyl-3-methylhistidine (NAc3MH) is an acetylated derivative of the modified amino acid 3-methylhistidine (3-MH), formed post-translationally in actin and myosin. As an emerging biomarker of muscle proteolysis, NAc3MH bridges multiple physiological domains—from protein catabolism to disease pathophysiology. Despite its detection in biological systems decades ago, fundamental questions persist about its enzymatic regulation, tissue-specific production, and clinical utility. This review synthesizes current knowledge on NAc3MH’s metabolic context, biomarker applications, and critical research imperatives needed to translate laboratory findings into clinical practice.

Metabolic Context of Acetylated Amino Acid Derivatives

Structural and Biosynthetic Features

NAc3MH (chemical formula: C₉H₁₃N₃O₃; IUPAC name: (2S)-2-acetamido-3-(1-methyl-1H-imidazol-5-yl)propanoic acid) belongs to the N-acyl aromatic amino acid subclass. Its structure comprises a methylated imidazole ring derived from histidine, linked to an acetyl group at the α-amino position (Table 1) [1] [5]. Unlike non-methylated N-acylhistidines, methylation at the imidazole ring’s 3-position blocks reutilization for protein synthesis, directing 3-MH toward acetylation or excretion [7]. In mammals, acetylation occurs primarily in the liver and kidneys via N-acetyltransferase enzymes (NATs), though the specific isoforms involved remain unidentified [5] [7].

Metabolic Pathways and Biological Occurrence

NAc3MH is a terminal metabolite in 3-MH catabolism. After myofibrillar protein degradation releases 3-MH, >85% undergoes acetylation to NAc3MH in rats, followed by renal excretion. Humans exhibit similar pathways, with studies confirming minimal oxidation of 3-MH and predominant urinary excretion of NAc3MH (~95% within 48 hours) [7] [10]. Key biological associations include:

  • Prostate Cancer: Elevated levels detected in prostate cancer patients, suggesting tumor-specific metabolic reprogramming [1].
  • Retinol Homeostasis: Strong positive correlation with serum retinol (β = 0.23, p < 0.001) in metabolomic studies, implying retinoid-mediated modulation of acetylation pathways [6].
  • Microbial Synthesis: Soil microorganisms produce structurally analogous N-acyltyrosines/phenylalanines, hinting at evolutionary conservation of N-acyl aromatic amino acid pathways [5].

Table 1: Structural and Metabolic Properties of N-Acetyl-3-methylhistidine

PropertyValue/DescriptionReference
Chemical FormulaC₉H₁₃N₃O₃ [1]
Molecular Weight211.22 g/mol [1]
IUPAC Name(2S)-2-acetamido-3-(1-methyl-1H-imidazol-5-yl)propanoic acid [1]
Biosynthetic SiteLiver, Kidneys [7]
Primary Metabolic FateRenal excretion (>95% within 48h in humans) [7]
Key AssociationsProstate cancer, serum retinol, muscle catabolism [1] [6]

N-Acetyl-3-methylhistidine as a Proteolytic Indicator

Biomarker Dynamics in Muscle Catabolism

As a proxy for myofibrillar proteolysis, NAc3MH circumvents limitations of its precursor 3-MH:

  • Reduced Variability: Renal excretion of NAc3MH shows lower intra-individual fluctuation than 3-MH, particularly during stress [2] [10].
  • Stress-Response Saturation: Endotoxemic rats exhibit dose-dependent impairment of 3-MH acetylation. At high lipopolysaccharide (LPS) doses (12 mg·kg⁻¹·d⁻¹), urinary non-acetylated 3-MH surged to 39.9% (vs. 12.7% in controls), indicating saturation of acetylation pathways during severe catabolism (Figure 1) [2].
  • Clinical Ratios: Normalizing 3-MH to creatinine (3-MH/Crea) or estimated glomerular filtration rate (3-MH/eGFR) minimizes kidney-function confounders. Frail elderly individuals show 1.35-fold higher plasma 3-MH/eGFR than robust counterparts (p < 0.01) [8] [10].

Analytical and Preanalytical Considerations

Accurate NAc3MH quantification requires methodological rigor:

  • Dietary Confounders: Meat/fish contain exogenous 3-MH, necessitating 24-hour dietary restrictions prior to sampling [8] [10].
  • Detection Platforms: Gas chromatography-mass spectrometry (GC-MS) remains the gold standard, with derivatization enhancing sensitivity. Isotope decay studies using deuterated 3-MH enable non-invasive assessment of proteolysis via spot urine samples, bypassing 72-hour meat restriction .
  • Sample Types: Plasma NAc3MH correlates strongly with urinary levels (r = 0.89), supporting blood-based assays in settings where urine collection is impractical [8].

Table 2: NAc3MH Detection Methods and Applications

MethodSample TypeKey AdvantageLimitation
GC-MSUrine, PlasmaHigh specificity for acetylated derivativesRequires derivatization
LC-MS/MSPlasma, SerumSimultaneous quantification of 3-MH/NAc3MHMatrix interference in serum
Isotopic Decay (D₃-3-MH)Spot UrineEliminates need for prolonged meat restrictionCost of deuterated tracers
ImmunoassaysPlasmaHigh-throughput screeningCross-reactivity with histidines

Figure 1: Impact of Endotoxemia on 3-MH Acetylation in Rats

| Group       | Total 3-MH Excretion (μg/48h) | % Non-Acetylated 3-MH |  |-------------|-------------------------------|------------------------|  | Control     | 331 ± 126                     | 12.7 ± 3.9%            |  | LPS-6mg     | 470 ± 136*                    | 19.8 ± 8.0%*           |  | LPS-12mg    | 557 ± 171*                    | 39.9 ± 12.8%*          |  

*p < 0.05 vs control [2]

Current Knowledge Limitations and Research Imperatives

Critical Unresolved Questions

Despite progress, four gaps impede clinical translation:

  • Enzymatic Mechanisms: NAT isoforms responsible for 3-MH acetylation are uncharacterized. Genetic or pharmacologic modulation of these enzymes could clarify regulatory checkpoints [5] [7].
  • Tissue-Specific Production: While muscle releases 3-MH, contributions from intestinal smooth muscle or tumor cells (e.g., in prostate cancer) remain unquantified [1] [4].
  • Non-Muscle Pathologies: Associations with retinoid metabolism (p = 9.8×10⁻¹⁷ for NAc3MH-retinol correlation) suggest roles beyond proteolysis, possibly involving oxidative stress or nuclear receptor crosstalk [6].
  • Inter-Species Variation: Rats acetylate >85% of 3-MH, but humans exhibit higher non-acetylated fractions (~5–15%). The basis for this divergence is unknown [2] [7].

Prioritized Research Directions

  • Longitudinal Biomarker Validation: Prospective studies linking NAc3MH trajectories to muscle mass loss (e.g., via DEXA or D3-creatine dilution) in sarcopenia or cancer cachexia [8] [10].
  • Omics Integration: Metabolomic profiling of NAc3MH with inflammatory markers (e.g., IL-6) or gut microbiota-derived metabolites to identify multi-factor signatures of catabolic states [4] [9].
  • Enzyme-Targeted Investigations: CRISPR screening or activity-based protein profiling to identify NATs catalyzing 3-MH acetylation [5].
  • Standardization Initiatives: Consensus protocols for sample handling, dietary restrictions, and normalization metrics (e.g., 3-MH/eGFR vs. 3-MH/Crea) across cohorts [8] [10].

Table 3: Key Research Priorities for N-Acetyl-3-methylhistidine

Priority AreaKey ObjectiveExpected Impact
Enzyme IdentificationCharacterize NAT isoforms acetylating 3-MHEnable pharmacological modulation of acetylation
Tissue-Specific MappingQuantify NAc3MH production in non-skeletal tissuesRefine biomarker specificity for muscle
Mechanistic Links to RetinoidsDefine molecular interactions with retinol pathwaysUncover roles in cell differentiation
Inter-Species StudiesCompare acetylation kinetics across mammalsImprove translational models

Properties

CAS Number

37841-04-6

Product Name

N-Acetyl-3-methylhistidine

IUPAC Name

(2S)-2-acetamido-3-(3-methylimidazol-4-yl)propanoic acid

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-10-5-12(7)2/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1

InChI Key

FKTXRTPBUWLETL-QMMMGPOBSA-N

SMILES

CC(=O)NC(CC1=CN=CN1C)C(=O)O

Synonyms

N-acetyl-3-methylhistidine

Canonical SMILES

CC(=O)NC(CC1=CN=CN1C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O

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